1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl-
Overview
Description
1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- is a compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole ring. The reaction conditions typically include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Benzimidazole derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar therapeutic applications.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, benzimidazole derivatives are known to inhibit microtubule formation, which can disrupt cell division and lead to antiparasitic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazol-2-amine, 1-(4-methoxyphenyl): Similar structure but lacks the methyl group, which may affect its biological activity and chemical reactivity.
1H-Benzimidazol-2-amine, 1-(4-fluorophenyl): Contains a fluorine atom instead of a methoxy group, which can influence its pharmacological properties and interactions with molecular targets.
1H-Benzimidazol-2-amine, 1-(4-chlorophenyl):
The uniqueness of 1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- lies in its specific substitution pattern, which may confer distinct properties and advantages for certain applications.
Biological Activity
1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of 1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- includes a benzimidazole core with a methoxyphenyl substitution. The synthesis typically involves the condensation of o-phenylenediamine with aldehydes or ketones, followed by cyclization under acidic or basic conditions. This structural uniqueness may influence its biological properties significantly.
Antiparasitic Activity
Research indicates that benzimidazole derivatives exhibit significant antiparasitic effects. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, which is crucial for cell division in parasites. In vitro testing demonstrated that 1H-benzimidazol-2-amine derivatives displayed potent anthelmintic activity against Trichinella spiralis larvae and moderate antiproliferative effects against cancer cell lines such as MCF-7 .
Anticancer Activity
The anticancer potential of 1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- has been evaluated in various studies. For example, compounds in this class have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases. A specific study reported an IC50 value of 25.72 μM against MCF-7 cells, indicating significant cytotoxicity .
Antioxidant Properties
The antioxidant activity of this compound has also been noted. Benzimidazole derivatives can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage .
The mechanism through which 1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- exerts its biological effects primarily involves:
- Inhibition of Tubulin Polymerization : This disrupts cellular processes in parasites and cancer cells.
- Induction of Apoptosis : The compound triggers apoptotic pathways through mitochondrial disruption.
- Antioxidant Activity : It reduces oxidative stress by scavenging free radicals.
Comparative Analysis with Similar Compounds
A comparison with other benzimidazole derivatives reveals distinct biological profiles influenced by structural variations:
Case Studies
Several case studies highlight the efficacy of benzimidazole derivatives:
- Antiparasitic Efficacy : A study demonstrated that a series of benzimidazole derivatives reduced the parasite load of Leishmania mexicana by up to 71% in experimental models .
- Cancer Cell Apoptosis : Another investigation into a related compound showed significant induction of apoptosis in glioblastoma cell lines with IC50 values comparable to established chemotherapeutics .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-methylbenzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-18-14-6-4-3-5-13(14)17-15(18)16-11-7-9-12(19-2)10-8-11/h3-10H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGLGQPJEWTVEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358903 | |
Record name | 1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196534 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
117658-75-0 | |
Record name | 1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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